
2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide: is a chemical compound with the molecular formula C9H7Cl4NO2 and a molecular weight of 302.974 g/mol . This compound is known for its unique structure, which includes a benzamide core substituted with chloro and trichloro-hydroxyethyl groups. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2,2,2-trichloroethanol in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality product.
化学反応の分析
Types of Reactions:
Substitution Reactions: The chloro groups in the compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyethyl group can be oxidized to a carbonyl group or reduced to an alkyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of 2-chloro-N-(2,2,2-trichloroacetyl)benzamide.
Reduction: Formation of 2-chloro-N-(2,2,2-trichloroethyl)benzamide.
科学的研究の応用
Chemistry:
- Used as a reagent in organic synthesis for the preparation of more complex molecules.
- Acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Used in the study of enzyme inhibition and protein interactions .
Industry:
- Employed in the development of new materials with specific chemical properties.
- Utilized in the formulation of specialty chemicals for various industrial applications .
作用機序
The mechanism of action of 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The hydroxyethyl group may play a role in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity .
類似化合物との比較
- 2-chloro-N-(2,2,2-trichloro-1-(3-o-tolyl-thiourea)ethyl)benzamide
- 2-chloro-N-(2,2,2-trichloro-1-(3-phenyl-thiourea)ethyl)benzamide
- 2-chloro-N-(2,2,2-trichloro-1-(3-naphthalen-1-yl-thiourea)ethyl)benzamide
Comparison:
- Uniqueness: The presence of the hydroxyethyl group in 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide distinguishes it from other similar compounds, which may have different substituents such as thiourea derivatives.
- Chemical Properties: The hydroxyethyl group imparts different reactivity and binding properties compared to other substituents, making it suitable for specific applications in research and industry .
特性
分子式 |
C9H7Cl4NO2 |
|---|---|
分子量 |
303.0 g/mol |
IUPAC名 |
2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide |
InChI |
InChI=1S/C9H7Cl4NO2/c10-6-4-2-1-3-5(6)7(15)14-8(16)9(11,12)13/h1-4,8,16H,(H,14,15) |
InChIキー |
SWJIKSUFWGEOBV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NC(C(Cl)(Cl)Cl)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


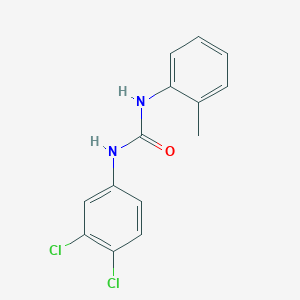

![1-(furan-2-yl)-N-[(E)-furan-2-ylmethylidene]-N'-[(Z)-furan-2-ylmethylidene]methanediamine](/img/structure/B11963274.png)
![3-[[4-[(3-Carboxyphenyl)iminomethyl]phenyl]methylideneamino]benzoic acid](/img/structure/B11963278.png)
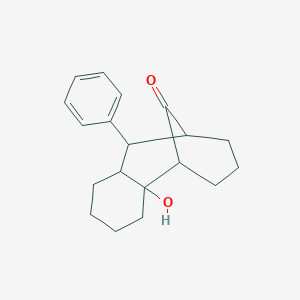
![4-Methyl-N-[4-({[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]benzenesulfonamide](/img/structure/B11963285.png)

![(5Z)-5-{[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11963295.png)

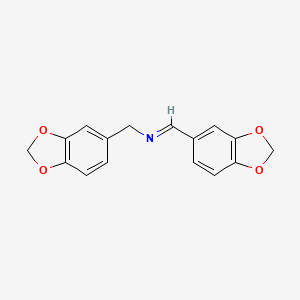
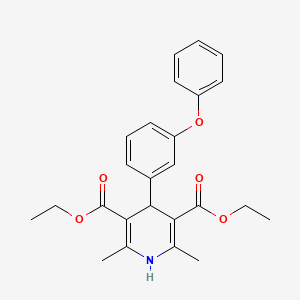
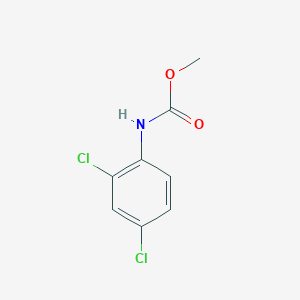

![3-Ethyl 1,2-dimethyl pyrrolo[2,1-a]phthalazine-1,2,3-tricarboxylate](/img/structure/B11963350.png)
